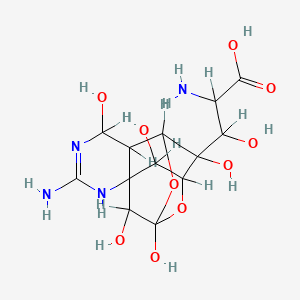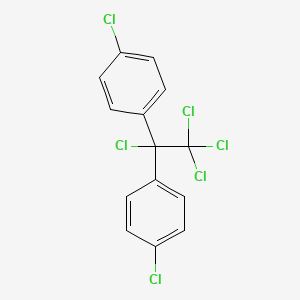
Tetrachloro DDT
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachloro DDT can be synthesized via the photo-induced chlorination of DDT. This process involves exposing DDT to ultraviolet light in the presence of chlorine gas, leading to the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: The industrial production of this compound involves the reaction of chloral hydrate with chlorobenzene in the presence of sulfuric acid. This method is similar to the production of DDT, with additional chlorination steps to achieve the tetrachloro derivative .
Análisis De Reacciones Químicas
Types of Reactions: Tetrachloro DDT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetrachloro-diphenyldichloroethylene (DDE) and other metabolites.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tetrachloro DDE and other chlorinated metabolites.
Reduction: Less chlorinated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Medicine: Studies have investigated its potential as a model compound for understanding the behavior of similar organochlorine pesticides.
Mecanismo De Acción
Tetrachloro DDT exerts its effects primarily by disrupting the nervous system of insects. It acts on the sodium channels in nerve cells, causing prolonged depolarization and leading to paralysis and death of the insect . The compound’s high lipophilicity allows it to accumulate in fatty tissues, contributing to its persistence in the environment and bioaccumulation in organisms .
Comparación Con Compuestos Similares
Dichlorodiphenyltrichloroethane (DDT): The parent compound of Tetrachloro DDT, widely known for its insecticidal properties.
Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT, known for its persistence and bioaccumulation.
Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT, with similar environmental and toxicological properties.
Uniqueness of this compound: this compound is unique due to its higher degree of chlorination compared to DDT and its metabolites. This increased chlorination enhances its persistence and potential for bioaccumulation. it also reduces its insecticidal efficacy compared to DDT .
Propiedades
IUPAC Name |
1-chloro-4-[1,2,2,2-tetrachloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl6/c15-11-5-1-9(2-6-11)13(17,14(18,19)20)10-3-7-12(16)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQCINXYMZALAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189134 | |
| Record name | alpha-Chloro-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3563-45-9 | |
| Record name | Chlorine-DDT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chloro-DDT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloro DDT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Chloro-DDT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHLORO DDT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21NVG7T517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrachloro DDT, often referred to as DDT, interact with insects and what are the downstream effects?
A1: DDT acts as a neurotoxin in insects, primarily targeting the nervous system. [, , ] While its exact mechanism is not fully elucidated, it is believed to disrupt the normal function of sodium channels in neurons, leading to repetitive nerve impulses and ultimately paralysis and death. [, ]
Q2: The provided research mentions insect resistance to DDT. Can you elaborate on the development of resistance and its implications?
A2: Yes, several studies highlight the development of resistance to DDT in various insect species, including the bollworm (Heliothis zea) and the tobacco budworm (Heliothis virescens). [, , ] This resistance is often characterized by a significant increase in the lethal dose (LD50) required to kill 50% of the insect population. [, ] This has significant implications for pest control, as DDT's effectiveness is reduced, necessitating higher doses or alternative insecticides. [, , ]
Q3: What is the environmental fate of DDT and why is this a concern?
A4: DDT is known for its persistence in the environment and its ability to bioaccumulate in organisms and magnify up the food chain. [] This means that even small amounts released into the environment can reach high concentrations in top predators, including humans. [] This biomagnification raises concerns about potential long-term ecological and human health impacts. []
Q4: What analytical methods are employed to study the distribution and accumulation of DDT in organisms?
A5: Research on Herring Gulls (Larus argentatus) used to study DDT bioaccumulation often involves analyzing tissues like liver and eggs to determine the concentration of DDT and its metabolites. [] These analyses likely employ techniques like gas chromatography coupled with mass spectrometry (GC-MS), which is commonly used for identifying and quantifying organochlorine compounds like DDT in biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




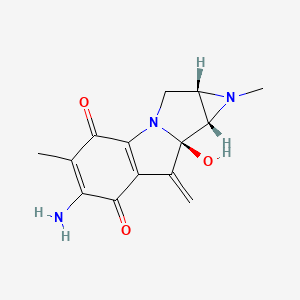
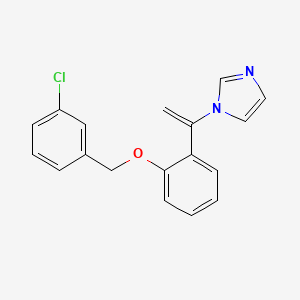


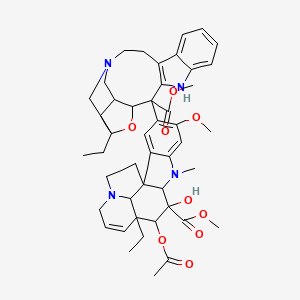


![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)


